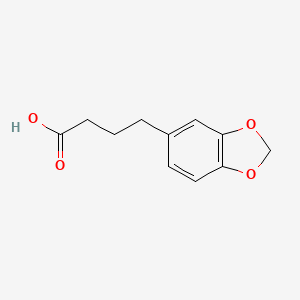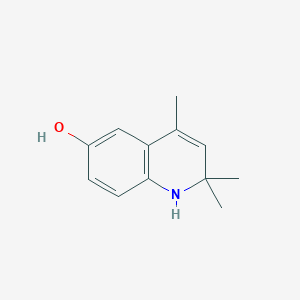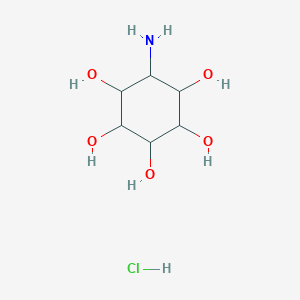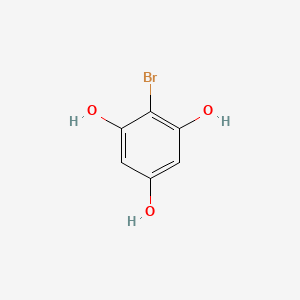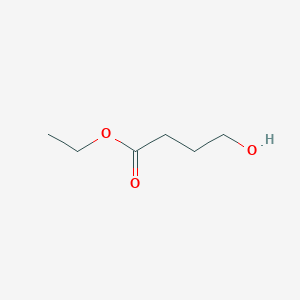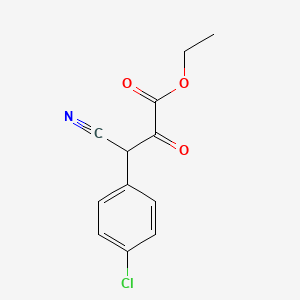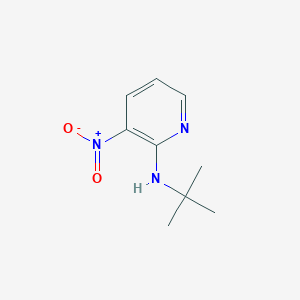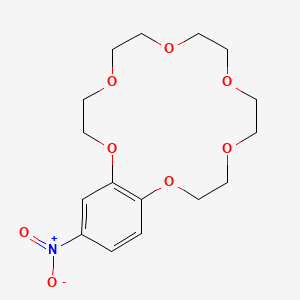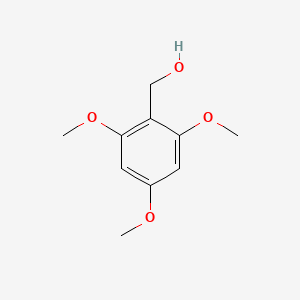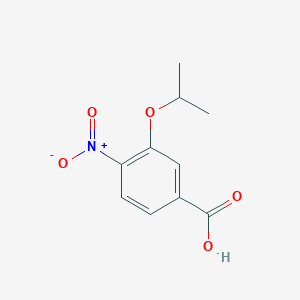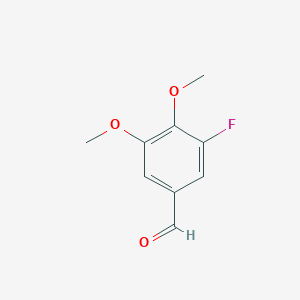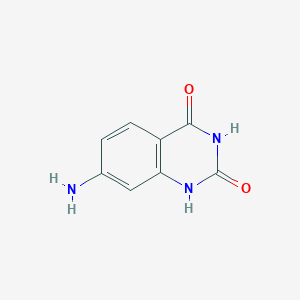
7-氨基喹唑啉-2,4(1H,3H)-二酮
描述
7-Aminoquinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This structure is significant in medicinal chemistry due to its presence in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of quinazoline derivatives has been a subject of interest due to their biological activities. One method for synthesizing 7-alkylamino-2-methylquinoline-5,8-diones involves a multi-step process starting from 2,5-dimethoxyaniline. This process includes the Skraup reaction, demethylations, oxidative bromination, amination, and an unusual hydrobromic acid catalyzed debromination to yield the final product in good yields . Another approach for synthesizing quinazoline derivatives utilizes 2-aminobenzonitriles with carbon dioxide in the presence of cesium carbonate as a catalyst. This method has been used to synthesize key intermediates for drugs such as Prazosin, Bunazosin, and Doxazosin .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyrimidine ring. The synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one confirmed the structure of a compound derived from the degradation of the "red pigment" and provided insights into the molecular architecture of these compounds .
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions that are essential for their synthesis and functionalization. The Skraup reaction is a notable synthetic route that involves the formation of the quinoline ring system. The subsequent reactions, such as demethylation and debromination, are crucial for introducing different functional groups into the quinazoline core . The use of cesium carbonate to catalyze the reaction with carbon dioxide demonstrates the versatility of quinazoline chemistry in incorporating different elements and functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of amino groups and other substituents can affect the compound's solubility, stability, and reactivity. These properties are important for the compound's potential use in pharmaceutical applications. The synthesis methods described in the papers provide valuable information on how different reaction conditions, such as solvent, temperature, and pressure, can influence the yield and purity of the quinazoline derivatives .
科学研究应用
-
Anti-cancer
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have anti-cancer properties . They are being explored as potential therapeutic agents in urinary bladder cancer therapy .
- Method : New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Results : Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
-
Anti-inflammation
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have anti-inflammatory properties .
- Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
-
Anti-bacterial
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have anti-bacterial properties .
- Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
-
Analgesia
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have analgesic properties .
- Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
-
Anti-virus
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have anti-viral properties .
- Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
-
Anti-cytotoxin
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have anti-cytotoxin properties .
- Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
-
Anti-spasm
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have anti-spasm properties .
- Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
-
Anti-tuberculosis
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have anti-tuberculosis properties .
- Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
-
Anti-oxidation
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have anti-oxidation properties .
- Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
未来方向
属性
IUPAC Name |
7-amino-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,9H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVIGCMCVAFCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328022 | |
| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoquinazoline-2,4(1H,3H)-dione | |
CAS RN |
59674-85-0 | |
| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



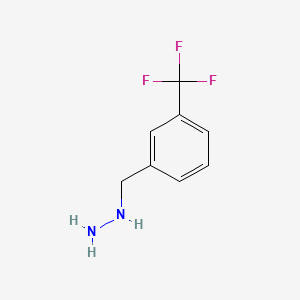
![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)
